Benzyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method starts with the reaction of 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of potassium hydroxide (KOH) in ethanol. This reaction forms a chalcone intermediate, which is then reacted with 1,2,4-triazol-5-amine in dimethylformamide (DMF) and triethylamine under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or dimethoxyphenyl moieties are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment.
Biological Studies: It is used in studies to understand its effects on cell cycle progression and apoptosis induction in cancer cells.
Chemical Biology: The compound serves as a probe to study molecular interactions and pathways involving triazolopyrimidines.
Industrial Applications: It is utilized as a precursor for the synthesis of other bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells. This leads to apoptosis or programmed cell death, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and structural features.
Thiazolo[3,2-b]triazole: Compounds with a similar triazole ring but different substituents and biological properties.
Uniqueness
Benzyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potent inhibitory activity against CDK2. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
benzyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H22N4O4/c1-14-18(21(27)30-12-15-8-5-4-6-9-15)19(26-22(25-14)23-13-24-26)16-10-7-11-17(28-2)20(16)29-3/h4-11,13,19H,12H2,1-3H3,(H,23,24,25) |
InChI Key |
UMQUMRNAIIRWQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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